![molecular formula C19H26N2O4 B5686883 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine CAS No. 5561-69-3](/img/structure/B5686883.png)
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine
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Overview
Description
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine, also known as DMAN, is a synthetic compound that has been extensively studied for its potential as a research tool in neuroscience and pharmacology. DMAN is a member of the phenethylamine family of compounds and has been shown to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
Mechanism of Action
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, while having little effect on serotonin reuptake. This unique mechanism of action makes it a valuable tool for studying the central nervous system and the effects of various drugs on neurotransmitter release and uptake.
Biochemical and Physiological Effects:
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine has been shown to increase the release of dopamine and norepinephrine in the central nervous system, leading to increased arousal and attention. It has also been shown to have antidepressant-like effects in animal models of depression, possibly due to its ability to increase the levels of these neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine in scientific research is its unique mechanism of action, which allows for the selective study of dopamine and norepinephrine release and uptake. However, there are also limitations to its use, including its high cost and the difficulty of synthesizing it in large quantities.
Future Directions
There are many potential future directions for research involving 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine. One area of interest is the study of its effects on the central nervous system in humans, particularly in the treatment of depression and other psychiatric disorders. Another potential direction is the development of new compounds based on the structure of 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine, with the goal of creating more selective and potent drugs for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine is synthesized using a multi-step process that involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with 2-adamantanamine. The resulting product is then purified using various chromatographic techniques to obtain a pure sample of 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine.
Scientific Research Applications
2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine has been used extensively in scientific research as a tool for studying the central nervous system. It has been shown to have a unique mechanism of action that makes it a valuable tool for studying neurotransmitter release and uptake, as well as receptor binding. 2-adamantyl(4,5-dimethoxy-2-nitrobenzyl)amine has also been used to study the effects of various drugs on the central nervous system, including the effects of psychostimulants and antidepressants.
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-17-8-15(16(21(22)23)9-18(17)25-2)10-20-19-13-4-11-3-12(6-13)7-14(19)5-11/h8-9,11-14,19-20H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAPHNZQVKZOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2C3CC4CC(C3)CC2C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970946 |
Source
|
Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
CAS RN |
5561-69-3 |
Source
|
Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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